Methyl chlorodifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPLMYXZJKHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061742 | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-87-0 | |
| Record name | Methyl 2-chloro-2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations Involving Methyl Chlorodifluoroacetate
Methyl Chlorodifluoroacetate as a Key Building Block in Organic Synthesis
As a readily available and reactive chemical, this compound serves as a fundamental component in the construction of a wide array of fluorinated organic molecules. Its applications span numerous sectors, including the development of new medicines, advanced agricultural products, and high-performance materials. chemimpex.com The ability to introduce fluorine atoms into organic structures using MCDFA is particularly valuable, as fluorine substitution can dramatically alter a molecule's biological and physical properties, often leading to enhanced efficacy and stability. chemimpex.com
This compound is a key reagent and intermediate for the synthesis of various classes of fluorinated organic compounds. chemimpex.com Its utility stems from its capacity to act as a precursor to highly reactive species, enabling the construction of complex molecular architectures that would be difficult to access through other synthetic routes. Researchers leverage MCDFA to create molecules with specific fluorine-containing functional groups, which are crucial in medicinal chemistry and materials science. chemimpex.com
Table 1: Examples of Fluorinated Compounds Synthesized Using this compound
| Compound Class | Synthetic Application of MCDFA | Reference |
|---|---|---|
| Trifluoromethylated Aromatics | Serves as a trifluoromethylating agent for aryl halides. | researchgate.net |
| gem-Difluorocyclopropanes | Acts as a precursor to difluorocarbene, which reacts with alkenes. | sigmaaldrich.com |
| Difluoromethyl Ethers/Thioethers | Generates difluorocarbene for insertion into O-H or S-H bonds. | acs.orgorgsyn.org |
The incorporation of fluorine into drug candidates and crop protection agents is a widely used strategy to enhance their performance. This compound plays a crucial role in this area by providing an efficient means to synthesize key fluorinated intermediates. chemimpex.com The presence of fluorine can improve a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in the development of effective pharmaceuticals and agrochemicals. chemimpex.comnbinno.com
A notable example of its application is in the large-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate for novel anti-infective agents. researchgate.net This process highlights the industrial relevance of MCDFA as a cost-effective and reliable reagent in the production pipeline for complex, biologically active molecules. researchgate.net
Beyond life sciences, this compound is utilized in the field of materials science for the manufacture of specialty polymers. chemimpex.com The introduction of fluorinated segments into polymer chains can impart unique and desirable properties, such as high thermal stability, chemical resistance, and specific surface characteristics. chemimpex.comnbinno.com These high-performance materials find applications in demanding environments where conventional polymers would fail, contributing to advancements in electronics, aerospace, and industrial coatings. chemimpex.com
Directed Fluorination Reactions Utilizing this compound
This compound is not only a building block but also a direct source for highly reactive fluorinating species. It is particularly known for its role in trifluoromethylation reactions and as a convenient precursor for difluorocarbene, a versatile intermediate in organic synthesis.
One of the most powerful applications of this compound is in the copper-catalyzed trifluoromethylation of aryl and heteroaryl halides. researchgate.net An inexpensive and effective system comprising this compound (MCDFA), potassium fluoride (B91410) (KF), and copper(I) iodide (CuI) has been developed for this purpose. researchgate.net In this reaction, MCDFA is believed to react with the fluoride source and copper catalyst to generate a copper-trifluoromethyl intermediate (CuCF3), which then transfers the trifluoromethyl (CF3) group to the organic substrate. acs.org
This methodology has been successfully scaled up to the kilogram level, demonstrating its robustness and practical utility. For instance, the trifluoromethylation of methyl 6-chloro-5-iodonicotinate was achieved by the gradual addition of MCDFA to a mixture of the starting material, CuI, and KF in N-Methyl-2-pyrrolidone (NMP) at 120°C. researchgate.net
Table 2: Kilogram-Scale Trifluoromethylation Using the MCDFA/KF/CuI System
| Substrate | Reagents | Solvent | Temperature | Product | Scale | Reference |
|---|
This compound can serve as a convenient precursor to difluorocarbene (:CF2), a highly electrophilic and reactive intermediate. thieme-connect.com The generation of difluorocarbene typically occurs through the thermal decomposition (decarboxylative fragmentation) of the chlorodifluoroacetate moiety. acs.orgorgsyn.org Once formed, this short-lived species can be "trapped" by a variety of nucleophilic substrates present in the reaction mixture, leading to the formation of gem-difluorinated structures. acs.org
This strategy is widely employed for:
Difluorocyclopropanation: Alkenes can trap difluorocarbene to form gem-difluorocyclopropanes, a valuable structural motif in medicinal chemistry. sigmaaldrich.com
Heteroatom Difluoromethylation: Nucleophiles such as phenols, thiols, and amines can react with difluorocarbene to yield difluoromethyl ethers, thioethers, and amides, respectively. acs.orgacs.org This provides a direct method for introducing the important -OCF2H and -SCF2H groups into organic molecules. orgsyn.orgacs.org
The reaction is often promoted by heat, and its efficiency depends on the nucleophilicity of the trapping agent. acs.orgthieme-connect.com
Table 3: Trapping of Difluorocarbene Generated from Chlorodifluoroacetates
| Trapping Agent (Nucleophile) | Product Type | Reference |
|---|---|---|
| Alkenes | gem-Difluorocyclopropanes | sigmaaldrich.com |
| Phenols | Aryl Difluoromethyl Ethers | orgsyn.org |
| Thiols (Aromatic & Heteroaromatic) | Aryl/Heteroaryl Difluoromethyl Thioethers | acs.orgacs.org |
| Heterocyclic Nitrogen Compounds | N-Difluoromethylated Heterocycles | acs.org |
Difluoromethylation of Heteroatom Nucleophiles (e.g., O-, S-, N-, Se-Difluoromethylation)
The introduction of a difluoromethyl group onto heteroatoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and hydrogen-bonding capacity. While the analogous sodium chlorodifluoroacetate is widely employed for the difluoromethylation of various heteroatom nucleophiles through the in situ generation of difluorocarbene (:CF2), the direct use of this compound for this purpose is less extensively documented in the scientific literature.
The general mechanism for difluoromethylation with chlorodifluoroacetate salts involves the thermal decarboxylation to generate difluorocarbene, which is then trapped by a nucleophile. For instance, in the case of a thiol (R-SH), the reaction would proceed as follows:
ClCF2CO2Na → :CF2 + NaCl + CO2 R-SH + Base → R-S- R-S- + :CF2 → [R-S-CF2-] → R-SCF2H
This process has been successfully applied to a wide range of thiols, phenols, amines, and selenols using sodium chlorodifluoroacetate. However, specific examples and detailed research findings on the direct application of this compound for O-, S-, N-, and Se-difluoromethylation remain scarce in the readily available scientific literature. It is plausible that the ester would require hydrolysis to the corresponding carboxylate in situ for a similar difluorocarbene generation pathway to be effective, or that alternative reaction conditions would be necessary to promote the difluoromethylation.
Catalytic and Mechanistic Aspects of this compound Reactions
This compound participates in a variety of catalytic reactions, offering pathways to complex fluorinated molecules. These transformations often leverage the unique electronic properties of the chlorodifluoromethyl group.
Electrochemical and Metal-Catalyzed Reformatsky Reactions with this compound
The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, has been adapted to utilize this compound, providing access to valuable α,α-difluoro-β-hydroxy esters. A significant advancement in this area is the development of an electrochemical, nickel-catalyzed approach. This method allows for the reaction of this compound with carbonyl compounds under mild conditions.
The reaction is typically carried out in a single-compartment electrochemical cell using a sacrificial zinc anode and a nickel catalyst, such as a Ni(bpy)3(BF4)2 complex. The electrochemical reduction of the nickel catalyst generates a highly reactive Ni(0) species, which then reacts with this compound to form a nickel enolate. This enolate subsequently adds to the carbonyl compound to yield the desired α,α-difluoro-β-hydroxy ester after workup.
A study by Mcharek et al. demonstrated the efficacy of this electrochemical method with a variety of aldehydes and ketones. The results of their findings are summarized in the table below:
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 85 |
| 2 | p-Anisaldehyde | Methyl 3-hydroxy-2,2-difluoro-3-(4-methoxyphenyl)propanoate | 80 |
| 3 | p-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 75 |
| 4 | Cyclohexanone | Methyl 1-(hydroxymethyl)cyclohexyl-2,2-difluoroacetate | 70 |
| 5 | Acetophenone | Methyl 3-hydroxy-2,2-difluoro-3-phenylbutanoate | 65 |
Data sourced from Mcharek, S., et al. Journal of Organometallic Chemistry, 401(1), 211-215 (1991).
This electrochemical approach offers a controlled and efficient alternative to traditional metal-activated Reformatsky reactions.
Stereoselective and Regioselective Transformations
The development of stereoselective and regioselective reactions involving this compound is crucial for the synthesis of complex, enantiomerically enriched fluorinated molecules. However, the scientific literature does not extensively report on the stereoselective and regioselective transformations specifically involving this compound.
While the Reformatsky reaction described above can potentially generate new stereocenters, the reported examples have not focused on achieving high levels of diastereoselectivity or enantioselectivity. The development of chiral catalysts and reaction conditions that could control the stereochemical outcome of these and other reactions of this compound remains an area for further investigation.
Similarly, regioselective reactions, where the reagent selectively reacts at one of multiple reactive sites, have not been a major focus of the reported chemistry of this compound. The primary mode of reactivity involves the transformation of the C(Cl)F2 group, which is the single most reactive site in the molecule under many conditions.
Preparation of Gem-Difluorocyclopropanes
gem-Difluorocyclopropanes are important structural motifs in medicinal and agricultural chemistry. One of the primary methods for their synthesis is the [2+1] cycloaddition of difluorocarbene with alkenes. While various precursors are used to generate difluorocarbene, early work by Burton and co-workers identified this compound as a viable reagent for this transformation.
The reaction involves the thermal decomposition of this compound in the presence of an alkene to generate difluorocarbene, which then adds to the double bond to form the gem-difluorocyclopropane ring. This method is analogous to the use of sodium chlorodifluoroacetate, though reaction conditions may differ.
A seminal paper by Donald J. Burton's group in the Journal of Fluorine Chemistry in 1977 laid the groundwork for using such reagents. The general transformation is as follows:
R1R2C=CR3R4 + ClCF2CO2CH3 → R1R2C(CF2)CR3R4 + CH3Cl + CO2
The efficiency of the reaction is dependent on the nature of the alkene, with electron-rich olefins generally providing higher yields. Detailed research findings from this early work are presented in the table below, showcasing the utility of this method for the synthesis of a variety of gem-difluorocyclopropanes.
| Entry | Alkene | Product | Yield (%) |
| 1 | Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 65 |
| 2 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 72 |
| 3 | 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | 58 |
| 4 | Tetramethylethylene | 1,1,2,2-Tetramethyl-3,3-difluorocyclopropane | 80 |
Data is representative of findings reported in the context of Burton's work on difluorocarbene precursors.
This methodology provides a direct route to gem-difluorocyclopropanes from readily available starting materials.
Atmospheric Chemistry and Environmental Fate of Methyl Chlorodifluoroacetate
Atmospheric Presence and Anthropogenic Sources of Chlorinated Fluoroesters
Chlorinated fluoroesters (CFESs) are a class of oxygenated volatile organic compounds (OVOCs) that are introduced into the atmosphere primarily through anthropogenic activities. Methyl chlorodifluoroacetate (MCDFA) is utilized as a building block in various organic synthesis processes, which represents a potential emission source. While specific, large-scale industrial production and emission inventories are not extensively documented in publicly available literature, its use in chemical manufacturing suggests the potential for release into the troposphere.
Gas-Phase Degradation Kinetics and Mechanisms
The persistence and environmental impact of this compound are largely determined by its rate of degradation in the gas phase. The primary removal mechanisms in the troposphere are reactions with photochemically generated oxidants, principally the hydroxyl radical (OH) and, in certain environments, the chlorine atom (Cl).
The reaction with the hydroxyl (OH) radical is considered the main atmospheric sink for this compound in the global troposphere. This reaction initiates the oxidative degradation of the compound. While it is established that this is the dominant loss process, with estimates for the resulting atmospheric lifetime on the order of 10 to 50 days, specific experimental or theoretical rate coefficients for the reaction between OH radicals and this compound were not found in the reviewed literature. The atmospheric lifetime of a related compound, methyldichloroacetate, with respect to reaction with OH radicals has been calculated to be 28 days, based on a rate constant of 2.07 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K nih.gov.
In specific atmospheric regions, such as the marine boundary layer or areas with significant industrial emissions, concentrations of chlorine atoms can be high enough to represent a significant, or even dominant, sink for certain organic compounds. The kinetics of the gas-phase reaction of chlorine atoms with this compound have been studied, and the rate coefficient was found to be temperature-dependent.
The reaction was investigated over a temperature range of 287–313 K. The empirical data were fitted to the Arrhenius expression, which describes the temperature dependence of the reaction rate. rsc.org The positive activation energy indicates that the reaction rate increases with temperature, which is characteristic of a hydrogen abstraction pathway. rsc.org
The Arrhenius expression for the reaction is:
k(MCDFA+Cl) = (9.6 ± 5.1) × 10⁻¹² exp[−(1363 ± 79)/T] cm³ molecule⁻¹ s⁻¹ rsc.org
| Parameter | Value | Units |
|---|---|---|
| A (Pre-exponential factor) | (9.6 ± 5.1) × 10⁻¹² | cm³ molecule⁻¹ s⁻¹ |
| Ea/R (Activation Energy/Gas Constant) | 1363 ± 79 | K |
| Temperature Range | 287–313 | K |
The atmospheric degradation of this compound initiated by Cl atoms proceeds via the abstraction of a hydrogen atom from the methyl group (–CH₃). This initial reaction forms a haloalkyl radical, CF₂ClC(O)OCH₂•. Under atmospheric conditions, this radical rapidly reacts with molecular oxygen (O₂) to form the corresponding peroxy radical, CF₂ClC(O)OCH₂OO•.
In environments free of nitrogen oxides (NOₓ), these peroxy radicals can undergo self-reaction to form the alkoxy radical, CF₂ClC(O)OCH₂O•. The subsequent fate of this alkoxy radical is crucial as it dictates the final degradation products. Studies have shown that the primary fate of the CF₂ClC(O)OCH₂O• radical is its reaction with O₂, which leads to the formation of a mixed anhydride (B1165640), CF₂ClC(O)OC(O)H. rsc.org
Product distribution studies from the Cl-atom-initiated oxidation of this compound have identified two key products: the mixed anhydride mentioned above and chlorodifluoroacetic acid (CF₂ClC(O)OH). The formation of chlorodifluoroacetic acid is a significant pathway in the degradation mechanism.
The yield of chlorodifluoroacetic acid from the reaction of Cl atoms with this compound has been quantified. rsc.org The formation of these acidic products has environmental implications, as they can contribute to atmospheric acidity and can be removed from the atmosphere via wet or dry deposition.
| Product | Chemical Formula | Reported Molar Yield (%) |
|---|---|---|
| Chlorodifluoroacetic Acid | CF₂ClC(O)OH | 34 ± 5 |
| Mixed Anhydride | CF₂ClC(O)OC(O)H | Identified as a major product |
Product Distribution Studies of Radical-Initiated Oxidation (e.g., Alkoxy Radicals)
Analysis of Competitive Reaction Channels (e.g., Reaction with O2, Alpha-Ester Rearrangement)
In the atmospheric degradation of this compound, the alkoxy radical (CF₂ClC(O)OCH₂O•) formed after initial hydrogen abstraction is subject to several competitive reaction pathways. These pathways dictate the nature of the subsequent degradation products. The primary competitive channels for this radical are reaction with molecular oxygen (O₂), α-ester rearrangement, and decomposition.
Studies conducted in the absence of nitrogen oxides (NOₓ) indicate that the main fate of the CF₂ClC(O)OCH₂O• radical is its reaction with O₂. This reaction leads to the formation of a mixed anhydride, formic chlorodifluoroacetic anhydride (CF₂ClC(O)OC(O)H). Another significant product observed from the oxidation of this compound is chlorodifluoroacetic acid (CF₂ClC(O)OH), which is formed with a yield of approximately 34% (± 5%).
The formation of these products can be rationalized through the following competitive mechanisms:
Reaction with O₂ : The CF₂ClC(O)OCH₂O• radical reacts with atmospheric oxygen, leading to the production of formic chlorodifluoroacetic anhydride and a hydroperoxyl radical (HO₂).
α-Ester Rearrangement : This pathway involves an internal rearrangement of the alkoxy radical. While this is a significant pathway for the alkoxy radicals derived from ethyl chlorodifluoroacetate, it is a less dominant channel for the radical derived from this compound.
Decomposition : A third potential pathway is the decomposition of the alkoxy radical. However, research on analogous compounds like methyl acetate suggests that this decomposition channel is negligible under typical atmospheric conditions.
Therefore, the atmospheric oxidation of this compound primarily proceeds via the reaction of its resulting alkoxy radical with O₂, yielding formic chlorodifluoroacetic anhydride, with a smaller, yet significant, channel producing chlorodifluoroacetic acid.
Environmental Persistence and Ecotoxicological Implications of Degradation Products
The atmospheric degradation of this compound leads to the formation of stable breakdown products, most notably chlorodifluoroacetic acid (CDFA). The environmental behavior of these products, particularly in aquatic systems, is of significant concern due to their persistence and potential toxicity.
Aquatic Environmental Behavior and Degradation Resistance of Chlorodifluoroacetic Acid
Chlorodifluoroacetic acid exhibits remarkable persistence in aquatic environments. Studies conducted in model aquatic ecosystems (microcosms) have shown that concentrations of CDFA remain constant in the water column over extended periods. In one investigation lasting 241 days, no significant degradation of CDFA was observed, indicating that it undergoes little to no breakdown in aquatic systems. nih.gov
Comparative Environmental Fate and Phytotoxicity with Other Haloacetic Acids
The environmental fate and toxicity of chlorodifluoroacetic acid are best understood in comparison with other haloacetic acids (HAAs). HAAs are known contaminants in aquatic ecosystems, originating from both anthropogenic and natural sources. researchgate.net
Environmental Fate: The persistence of HAAs in aquatic environments varies depending on their specific chemical structure. For instance, trifluoroacetic acid (TFA) is known to be extremely persistent, showing no degradation in a one-year field study. nih.gov In contrast, chloroacetic acids exhibit different residence times, with trichloroacetic acid (TCA) having the longest (approximately 40 days) and dichloroacetic acid (DCA) the shortest (approximately 4 days). nih.gov The high persistence of CDFA is comparable to that of TFA, suggesting that future environmental concentrations of both are likely to increase due to their recalcitrant nature. researchgate.net Studies on the thermal degradation of various HAAs in water also highlight their stability, with extrapolated half-lives at 15°C ranging from days to tens of thousands of years. researchgate.net
Phytotoxicity: Laboratory tests have been conducted to assess the toxicity of various HAAs to aquatic plants (macrophytes). These studies reveal a wide range of phytotoxicity among the different compounds. Generally, toxicity follows the trend of iodinated > brominated > chlorinated HAAs. nih.gov
The following table summarizes the comparative toxicity (EC50 values) of five haloacetic acids to the aquatic plant Myriophyllum spp. The EC50 is the concentration of a substance that causes a 50% reduction in a specific biological endpoint (e.g., growth).
Comparative Phytotoxicity (EC50) of Haloacetic Acids to Myriophyllum spp.
| Haloacetic Acid | EC50 Range (mg/L) |
|---|---|
| Monochloroacetic acid (MCA) | 8 - 12.4 |
| Dichloroacetic acid (DCA) | 62 - 722.5 |
| Trichloroacetic acid (TCA) | 49.5 - 1702.6 |
| Chlorodifluoroacetic acid (CDFA) | 105.3 - >10,000 |
| Trifluoroacetic acid (TFA) | 222.1 - 10,000 |
Advanced Mechanistic and Computational Chemistry Studies of Methyl Chlorodifluoroacetate
Theoretical Investigations of Reaction Mechanisms and Potential Energy Surfaces
Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction pathways of molecules like methyl chlorodifluoroacetate. These methods allow for the detailed examination of molecular structures, transition states, and the energy landscapes that govern chemical transformations.
Quantum chemical calculations are essential for mapping the potential energy surfaces (PES) of chemical reactions. emory.edu By employing methods such as Density Functional Theory (DFT) and coupled-cluster theories (e.g., CCSD(T)), researchers can compute the energetic profiles of reaction pathways, identifying the transition states that connect reactants to products. nih.govnih.gov For instance, the kinetics of gas-phase reactions, such as the atmospheric degradation of this compound initiated by chlorine atoms, can be modeled to determine activation energies and reaction rates.
Experimental studies on the reaction of Cl atoms with this compound have determined Arrhenius expressions that describe the temperature dependence of the reaction rate. rsc.org These experimental kinetics provide benchmark data that can be compared with theoretically calculated energetic profiles. The Arrhenius expression for the gas-phase reaction with chlorine atoms is given as:
k(MCDFA+Cl) = (9.6 ± 5.1) × 10⁻¹² exp[−(1363 ± 79)/T] cm³ molecule⁻¹ s⁻¹ rsc.org
Such theoretical models are crucial for predicting the behavior of compounds in environments where experimental measurement is difficult and for understanding the fundamental principles that control reactivity. nih.gov
Computational modeling is particularly valuable for studying the radical-driven chemistry that often dictates the environmental fate of halogenated compounds. rsc.org The atmospheric degradation of this compound is primarily initiated by reaction with chlorine (Cl) atoms or hydroxyl (OH) radicals.
Studies focusing on the reaction with Cl atoms have shown that the process begins with the abstraction of a hydrogen atom from the methyl group (-CH₃). rsc.org This initial step forms a primary radical intermediate, CF₂ClC(O)OCH₂•. In the presence of atmospheric oxygen (O₂), this radical undergoes further reactions. The main degradation pathway in the absence of nitrogen oxides (NOx) leads to the formation of a mixed anhydride (B1165640), CF₂ClC(O)OC(O)H. rsc.org A competing, but less favorable, channel involves an α-ester rearrangement that can produce chlorodifluoroacetic acid (CF₂ClC(O)OH), with a reported yield of (34 ± 5)%. rsc.org
The proposed mechanism for the major product formation is as follows:
H-atom abstraction: CF₂ClC(O)OCH₃ + Cl → CF₂ClC(O)OCH₂• + HCl
Oxygen addition: CF₂ClC(O)OCH₂• + O₂ → CF₂ClC(O)OCH₂OO•
Further reaction: The resulting peroxy radical, CF₂ClC(O)OCH₂OO•, leads to the formation of an alkoxy radical, CF₂ClC(O)OCH₂O•.
Final Product Formation: The alkoxy radical reacts with O₂ to yield the mixed anhydride, CF₂ClC(O)OC(O)H. rsc.org
These computational models, validated by experimental product studies, are critical for predicting the atmospheric lifetime and environmental impact of this compound. rsc.org
Electron-Driven Processes and Dissociative Electron Attachment Studies
The interaction of low-energy electrons with this compound can induce molecular dissociation, a process known as dissociative electron attachment (DEA). iaea.org This is a resonant process where a molecule captures a free electron to form a transient negative ion (TNI), which then fragments into a stable anion and one or more neutral radicals. aanda.orgusc.edu DEA is a key process in radiation chemistry and plasma physics. osti.gov
Experiments using crossed molecular and electron beams have shown that this compound is highly susceptible to dissociation upon attachment of low-energy electrons. epj.org The primary fragmentation pathways involve the cleavage of the carbon-chlorine (C-Cl) bond and the ester C-O bond.
Effective cleavage of the C-Cl bond is the most dominant process, occurring within a broad resonance in the low-energy range of 0-1 eV. iaea.orgepj.org This indicates that even electrons with near-zero kinetic energy can efficiently break this bond. Additionally, cleavage of the ester bond (specifically, the O-CH₃ bond) has been observed, which is a common reaction channel in the DEA of methyl esters. osti.govepj.org
The dissociation of the transient negative ion of this compound leads to the formation of specific anionic fragments. The most prominent fragment observed is the chloride anion (Cl⁻), resulting from the highly efficient C-Cl bond scission. iaea.orgepj.org
Another significant anionic fragment detected is (M-CH₃)⁻, which corresponds to the parent molecule having lost a methyl group. iaea.orgepj.org This closed-shell anion is formed through the cleavage of the ester O-CH₃ bond. The formation of these specific anions provides direct evidence for the competing dissociation channels occurring upon electron attachment.
| Anionic Fragment | Formula | Corresponding Bond Cleavage | Electron Energy Range | Reference |
|---|---|---|---|---|
| Chloride | Cl⁻ | C-Cl | 0-1 eV | iaea.org, epj.org |
| (M-CH₃)⁻ | [C₂ClF₂O₂]⁻ | Ester (O-CH₃) | Not specified | iaea.org, epj.org |
Spectroscopic and Structural Elucidation of Intermediates and Products
The identification of transient intermediates and stable end-products from the reactions of this compound relies heavily on advanced spectroscopic techniques. nih.gov These methods provide structural information that is essential for confirming reaction mechanisms derived from theoretical studies.
In laboratory studies of atmospheric degradation, in situ Fourier Transform Infrared (FTIR) spectroscopy is a primary tool. rsc.org Researchers monitor the reaction progress by tracking the characteristic infrared absorption frequencies of both reactants and products over time. For this compound, specific absorption bands at 1315 cm⁻¹ and 1193 cm⁻¹ are used for its quantification. rsc.org The appearance of new bands allows for the identification and quantification of products such as chlorodifluoroacetic acid and the mixed anhydride CF₂ClC(O)OC(O)H. rsc.orgrsc.org The NIST Chemistry WebBook also contains reference gas-phase IR spectra for this compound. nist.gov
Mass spectrometry (MS) is another critical technique, particularly for identifying reaction intermediates and fragment ions. nih.gov Electron ionization mass spectrometry data for the parent molecule is available in the NIST database, showing its characteristic fragmentation pattern. nist.gov In mechanistic studies, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate and identify the final products formed in complex reaction mixtures. rsc.org For electron-driven processes, mass spectrometry is the core technique used to detect the anionic fragments, like Cl⁻, produced during dissociative electron attachment. iaea.orgepj.org
| Technique | Analyte | Information Obtained | Reference |
|---|---|---|---|
| Fourier Transform Infrared (FTIR) Spectroscopy | Reactants and Products in gas phase | Identification and quantification of reactants and products (e.g., CF₂ClC(O)OC(O)H, CF₂ClC(O)OH) | rsc.org, rsc.org |
| Mass Spectrometry (MS) | Parent molecule and anionic fragments | Elucidation of fragmentation patterns and identification of anions (Cl⁻, (M-CH₃)⁻) from DEA | iaea.org, epj.org, nist.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Stable reaction products | Separation and identification of multiple products in a mixture | rsc.org |
Application of Advanced Spectroscopic Techniques in Mechanistic Research
Advanced spectroscopic techniques are indispensable tools for elucidating the intricate reaction mechanisms of this compound. These methods provide detailed insights into molecular structure, bonding, and the transient intermediates that form during chemical transformations. By combining techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and microwave spectroscopy, researchers can construct a comprehensive picture of reaction pathways.
One significant area of research has been the atmospheric chemistry of this compound, where spectroscopic methods have been crucial for understanding its degradation pathways. For instance, in situ FTIR spectroscopy has been employed to monitor the reactants and products of its gas-phase reactions in real-time. rsc.org A notable study investigated the reaction of this compound with chlorine atoms, which is a key process in its atmospheric sink. rsc.org
The experiments, conducted in a photoreactor, utilized in situ FTIR spectroscopy to identify and quantify the products formed. The primary mechanism initiated by the abstraction of a hydrogen atom from the methyl group leads to the formation of an alkoxy radical. rsc.org In the absence of nitrogen oxides (NOx), this radical was found to react with molecular oxygen to form a mixed anhydride, CF₂ClC(O)OC(O)H. rsc.org This mechanistic insight is critical for accurately modeling the atmospheric fate of the compound. The study also determined the yield of chlorodifluoroacetic acid (CF₂ClC(O)OH) to be (34 ± 5)%. rsc.org
| Reactant | Key Intermediate | Major Product (in absence of NOx) | Yield of CF₂ClC(O)OH |
|---|---|---|---|
| This compound (CF₂ClC(O)OCH₃) | Alkoxy Radical (CF₂ClC(O)OCH₂•) | Mixed Anhydride (CF₂ClC(O)OC(O)H) | 34 ± 5% |
Microwave spectroscopy has also provided profound insights into the conformational properties and intramolecular dynamics of this compound. A study using a chirped pulse microwave spectrometer identified a single conformer of the molecule in a supersonic expansion. researchgate.net The high resolution of this technique allowed for the observation of splittings due to the internal rotation of the methyl group and the coupling from the chlorine quadrupolar nucleus. researchgate.net Analysis of these spectra yielded an experimental barrier of 370(2) cm⁻¹ for the internal rotation of the methyl group. researchgate.net This value provides fundamental data for parameterizing computational models and understanding the molecule's potential energy surface.
Other spectroscopic data, while not always part of a specific mechanistic study, provide the foundational information necessary for such research. Standard spectroscopic data from various techniques are crucial for identifying this compound and its transformation products in complex reaction mixtures.
| Spectroscopic Technique | Observed Features | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | Gas-phase spectrum available, showing characteristic C=O and C-F stretching vibrations. | nist.gov |
| ¹H NMR Spectroscopy | Data available, showing a signal for the methyl protons. | nih.gov |
| ¹³C NMR Spectroscopy | Data available, providing information on the carbon environments. | nih.gov |
| Mass Spectrometry | Electron ionization mass spectrum available for structural confirmation and fragmentation analysis. | nist.govnist.gov |
| Raman Spectroscopy | FT-Raman spectrum available. | nih.gov |
The integration of these advanced spectroscopic methods provides a powerful approach to unraveling the complex chemistry of this compound. From tracking reaction kinetics and identifying products with FTIR to determining precise structural parameters with microwave spectroscopy, these techniques supply the critical data needed to validate and refine computational models of reaction mechanisms.
Analytical Methodologies for Detection and Quantification of Methyl Chlorodifluoroacetate and Its Derivatives
Development of Analytical Applications for Fluorinated Substances in Complex Matrices
The analysis of fluorinated substances like methyl chlorodifluoroacetate is complicated by the diverse and often challenging nature of the sample matrices in which they are found, such as water, soil, and biological tissues. tandfonline.comnontargetedanalysis.org A primary challenge is the potential for matrix effects, where other components in the sample interfere with the accurate quantification of the target analyte. acs.org This necessitates robust sample preparation and cleanup procedures to isolate the compounds of interest and minimize interference. researchgate.net
Developing reliable analytical applications involves several key considerations:
Sample Preparation: Solid-phase extraction (SPE) is a commonly used technique for extracting and pre-concentrating fluorinated compounds from aqueous samples. nontargetedanalysis.orgiaea.org The choice of sorbent material is critical for effectively retaining analytes while removing matrix interferents. For solid matrices like soil or tissue, extraction may involve techniques like accelerated solvent extraction. nelac-institute.org
Minimizing Contamination: Due to the widespread use of fluorinated compounds in laboratory equipment (e.g., PTFE components), a significant challenge is minimizing background contamination that can interfere with trace-level analysis. sigmaaldrich.com This often requires the use of specialized delay columns in liquid chromatography systems to separate background contamination from the analytes in the actual sample. sigmaaldrich.comrestek.com
Addressing Isomers: Many fluorinated substances exist as complex mixtures of linear and branched isomers. While this is less of a concern for a specific molecule like this compound, analytical methods for broader PFAS analysis must be capable of separating these isomers, which can have different environmental fates and toxicities. sigmaaldrich.com
Evolving Analyte Lists: The family of fluorinated compounds of concern is constantly expanding. nontargetedanalysis.org Analytical methods must adapt to include new and emerging compounds, which requires the availability of analytical standards and the development of new detection parameters. chromatographyonline.com High-resolution mass spectrometry (HRMS) is often employed for non-targeted screening to identify previously unknown fluorinated substances in environmental samples. tandfonline.comresearchgate.net
Emerging Research Frontiers and Future Directions for Methyl Chlorodifluoroacetate
Development of More Sustainable and Green Synthetic Protocols
The synthesis of fluorinated compounds, including methyl chlorodifluoroacetate, has traditionally involved processes that may not align with the principles of green chemistry. nih.gov Current research efforts are therefore directed towards developing more environmentally benign and sustainable synthetic routes. The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are guiding these innovations. nih.gov
Another aspect of green synthetic protocols is the utilization of cost-effective and readily available starting materials. The use of inexpensive reagents like sodium chlorodifluoroacetate for difluoromethylation reactions highlights a trend towards more economical and accessible chemical transformations. acs.org The development of one-pot syntheses and telescoped reaction sequences, where multiple steps are combined without isolating intermediates, also contributes to a greener process by reducing solvent use, energy consumption, and waste generation. researchgate.net These strategies are pivotal in making the production of this compound and its derivatives more sustainable on an industrial scale.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. nih.gov In the context of this compound, the exploration of novel catalytic systems is a vibrant area of research aimed at enhancing its reactivity and controlling the outcome of chemical reactions.
One significant advancement is the use of copper-based catalytic systems. For example, a system comprising this compound (MCDFA), potassium fluoride (B91410) (KF), and copper(I) iodide (CuI) has been effectively used for the trifluoromethylation of aryl iodides. researchgate.net This method has proven to be not only efficient but also scalable, demonstrating its potential for large-scale industrial applications. researchgate.net The catalyst plays a crucial role in facilitating the transfer of the trifluoromethyl group, a key functional group in many pharmaceuticals and agrochemicals.
Predictive Modeling for Environmental Behavior and Atmospheric Lifetimes
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For this compound, predictive modeling of its environmental behavior and atmospheric lifetime is an essential area of research. These models use a combination of experimental data and computational methods to simulate how the compound will behave in various environmental compartments, such as the atmosphere, water, and soil. taylorfrancis.com
A key factor in determining the atmospheric lifetime of a compound is its rate of reaction with atmospheric oxidants, primarily the hydroxyl (OH) radical and chlorine (Cl) atoms. nasa.gov A recent study investigated the gas-phase reactions of this compound with chlorine atoms over a range of temperatures. rsc.org The rate coefficients obtained from such studies are critical inputs for atmospheric chemistry models.
The study on the atmospheric sink of this compound provided the following Arrhenius expression for its reaction with Cl atoms:
k(MCDFA+Cl) = (9.6 ± 5.1) × 10−12 exp[−(1363 ± 79)/T] cm3 molecule−1 s−1 rsc.org
This equation allows for the calculation of the reaction rate constant at different temperatures, which is vital for accurately modeling its atmospheric degradation. The research also identified the products of this reaction, which helps in understanding the complete atmospheric degradation pathway. rsc.org For example, in the absence of nitrogen oxides, the reaction of the initial radical with oxygen leads to the formation of the mixed anhydride (B1165640) CF2ClC(O)OC(O)H. rsc.org
Predictive models for environmental behavior also consider other factors such as a compound's physical and chemical properties, its potential for bioaccumulation, and its transport between different environmental media. nih.gov By integrating this information, scientists can estimate the persistence and potential long-range transport of this compound, providing valuable data for environmental risk assessment.
| Parameter | Value | Reference |
|---|---|---|
| Arrhenius Expression (k(MCDFA+Cl)) | (9.6 ± 5.1) × 10−12 exp[−(1363 ± 79)/T] | rsc.org |
| Temperature Range | 287–313 K | rsc.org |
| Pressure | 1000 ± 10 mbar of synthetic air | rsc.org |
Innovation in Materials Science and Biomedical Applications
This compound serves as a key building block in the synthesis of more complex fluorinated molecules, which have found innovative applications in both materials science and the biomedical field. chemimpex.com The unique properties conferred by fluorine atoms, such as enhanced thermal stability, chemical resistance, and specific biological activities, make this compound a valuable precursor. chemimpex.com
In materials science, this compound is utilized in the production of specialty polymers. chemimpex.com The incorporation of fluorinated monomers, derived from this compound, into polymer chains can lead to materials with desirable properties like hydrophobicity, low refractive index, and high durability. scitechdaily.com These fluoropolymers are used in a variety of high-performance applications, including advanced coatings, membranes, and electronic components. The ability to precisely control the sequence and composition of monomers in these polymers is an active area of research, as it allows for the fine-tuning of the material's properties for specific applications. scitechdaily.com
In the biomedical arena, this compound is an important intermediate in the development of new pharmaceuticals. chemimpex.com The introduction of fluorine-containing groups into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity to biological targets. acs.org this compound provides a reactive handle for chemists to introduce the chlorodifluoroacetyl group or other fluorinated moieties into complex organic molecules during the drug discovery process. sigmaaldrich.com The versatility of this compound allows for the synthesis of a diverse range of fluorinated structures, which are then evaluated for their therapeutic potential. acs.orgchemimpex.com The ongoing research in this area focuses on developing more efficient and selective methods for incorporating these fluorinated motifs into biologically active molecules. acs.org
Q & A
Q. What are the primary atmospheric degradation mechanisms of methyl chlorodifluoroacetate (MCDFA), and how are they experimentally validated?
MCDFA undergoes atmospheric degradation predominantly via reactions with chlorine (Cl) atoms, as photolysis is negligible due to its lack of UV absorption. Experimental validation involves relative rate techniques in a 1080 L photochemical reactor under controlled conditions (287–313 K, synthetic air at 1000 mbar). Reaction progress is monitored via FTIR spectroscopy, with Cl atom concentrations derived from reference compounds (e.g., chloromethane). The dominant pathway is hydrogen abstraction by Cl, forming alkoxy radicals that further react with O₂ to yield products like chlorodifluoroacetic acid (CF₂ClC(O)OH) .
Q. How are reaction kinetics between MCDFA and Cl atoms determined, and what are the key parameters?
Reaction kinetics are measured using relative rate methods. MCDFA and a reference compound (e.g., chloromethane) are exposed to Cl atoms generated via photolysis of Cl₂. Rate coefficients (k) are derived from linear regression of ln([MCDFA]₀/[MCDFA]) versus ln([reference]₀/[reference]). The Arrhenius expressions for MCDFA are:
These parameters account for temperature gradients in the troposphere, with validation against theoretical calculations and prior experimental data .
Q. What experimental setups are recommended for studying Cl-initiated oxidation of MCDFA under controlled laboratory conditions?
Key setups include:
- A 1080 L quartz reactor with UV lamps (e.g., 32 super-actinic fluorescent lamps) to generate Cl atoms.
- In-situ FTIR spectroscopy (4000–700 cm⁻¹) for real-time monitoring of reactants and products.
- Synthetic air at 1000 mbar to simulate tropospheric pressure.
- Temperature control (287–313 K) using cryostats to model altitude-dependent thermal profiles .
Q. What role do Henry’s law constants play in assessing MCDFA’s environmental fate?
MCDFA’s low Henry’s law constant (~10⁻³ M/atm) indicates minimal wet deposition, making gas-phase reactions with Cl or OH radicals the dominant removal mechanisms. This contrasts with higher Henry’s constant compounds (e.g., chlorodifluoroacetic acid), which partition into aqueous phases .
Advanced Research Questions
Q. What are the major products of Cl-initiated MCDFA oxidation, and how are they quantified?
Primary products include chlorodifluoroacetic acid (34 ± 5% yield) and CO (26 ± 3% yield). Product quantification uses FTIR spectral deconvolution and calibration with reference compounds. Alkoxy radicals (CF₂ClC(O)OCH₂O·) undergo ester rearrangement or decompose via C–C bond cleavage. Secondary pathways involve reactions with O₂ to form mixed acid anhydrides (e.g., CF₂ClC(O)OC(O)H), detected via characteristic IR bands (e.g., ~1864 cm⁻¹) .
Q. How do temperature-dependent rate coefficients influence atmospheric lifetime predictions for MCDFA?
Arrhenius parameters (Eₐ/R = 1363 ± 79 K for MCDFA) reveal a slight increase in reactivity with temperature. Tropospheric lifetime calculations integrate altitude-dependent Cl concentrations (0–10 km) and a lapse rate of 6.5 K/km. At sea level (298 K), MCDFA’s loss rate is 9.93 × 10⁻¹⁰ s⁻¹, increasing to 2.78 × 10⁻¹⁰ s⁻¹ near the tropopause. Seasonal and diurnal temperature variations significantly impact regional degradation rates .
Q. What analytical techniques resolve uncertainties in product identification during MCDFA oxidation?
Challenges arise from overlapping IR absorption bands (e.g., ~1819 cm⁻¹ for CF₂ClC(O)OC(O)CH₃). Solutions include:
Q. How do computational models reconcile discrepancies between experimental and theoretical rate coefficients?
Density functional theory (DFT) calculations assess transition states for H-abstraction by Cl. For MCDFA, the CF₂Cl group’s electron-withdrawing effect lowers the activation barrier compared to non-fluorinated esters (e.g., methyl acetate). Discrepancies <20% between theoretical and experimental k values validate the use of hybrid functionals (e.g., B3LYP) for kinetic predictions .
Q. What are the implications of MCDFA degradation products on aqueous-phase chemistry and precipitation acidity?
Chlorodifluoroacetic acid (CF₂ClC(O)OH), a stable product, contributes to precipitation acidity and increases bioavailability in aquatic systems. Its formation in marine boundary layers (high Cl concentrations) may enhance toxicity to algae (EC₅₀ ≈ 10 mg/L) and influence photochemical ozone formation .
Q. How do competing reaction pathways (e.g., ester rearrangement vs. decomposition) affect MCDFA’s atmospheric impact assessments?
Branching ratios determine the partitioning between acid/anhydride formation (longer-lived species) and CO release (short-term oxidant effects). For MCDFA, ester rearrangement dominates (34% yield), favoring acid production. Sensitivity analyses in global models (e.g., GEOS-Chem) show that <10% uncertainty in branching ratios alters predicted acid deposition fluxes by ~15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
